molecular formula C16H14Cl2N2O2 B2568976 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-41-0

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide

Cat. No.: B2568976
CAS No.: 303996-41-0
M. Wt: 337.2
InChI Key: SYRGTPSMZLIWPI-GRSHGNNSSA-N
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Description

3-{[(2,6-Dichlorobenzyl)oxy]imino}-N-phenylpropanamide is a high-purity chemical reagent offered for research and development purposes. This compound features a 2,6-dichlorobenzyl group, a structural motif found in various molecules with reported biological activity, such as antimicrobial and pesticidal agents. The oxyimino linker and propanamide backbone are common in compounds designed to interact with enzymatic targets, suggesting potential utility as a building block in medicinal chemistry or as a lead structure in agrochemical discovery . The presence of the dichlorobenzyl group may contribute to the molecule's properties by influencing its binding affinity and metabolic stability . Researchers can employ this compound in exploratory studies, including but not limited to, in vitro screening assays, mechanism of action studies, and as a synthetic intermediate. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and literature reviews prior to handling.

Properties

IUPAC Name

(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-14-7-4-8-15(18)13(14)11-22-19-10-9-16(21)20-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGTPSMZLIWPI-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC=NOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide typically involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with N-phenylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

Key analogs and their substituent differences are summarized below:

Compound Name Key Substituents Molecular Features Potential Applications (Inferred) References
3-{[(2,6-Dichlorobenzyl)oxy]imino}-N-phenylpropanamide (Target) - N-phenyl
- (2,6-dichlorobenzyl)oxyimino
High lipophilicity (Cl substituents), imino group for H-bonding Enzyme inhibition, agrochemicals
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide - N-(4-chlorophenylthiazol)
- Indol-3-yl
Thiazole and indole groups for π-π stacking Anticancer, antimicrobial
Isoconazole Nitrate - Imidazole core
- (2,6-dichlorobenzyl)oxy
Antifungal activity via ergosterol synthesis inhibition Topical antifungals
Tepraloxydim - (3-chloro-2-propenyl)oxyimino
- Cyclohexenone
Herbicidal activity via acetyl-CoA carboxylase inhibition Herbicides

Key Observations :

  • The N-phenyl group in the target compound contrasts with N-thiazol (e.g., Entry 2 in ) or imidazole (e.g., Isoconazole ) in analogs, altering target specificity.
  • The oxyimino linkage is structurally analogous to herbicides like tepraloxydim, hinting at possible agrochemical applications .

Functional Group Impact on Physicochemical Properties

  • Lipophilicity: The 2,6-dichlorobenzyl group increases logP compared to non-halogenated analogs (e.g., benzyloxy derivatives), enhancing lipid membrane penetration .
  • Hydrogen Bonding: The imino group may improve binding to enzymatic targets (e.g., kinases or oxidoreductases) compared to ether or ester linkages .
  • Steric Effects : The bulky dichlorobenzyl group could hinder interaction with narrow active sites, unlike smaller substituents in thiazole-based propanamides .

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